molecular formula C7H5BrClIN2O B13924911 2-Amino-4-bromo-3-chloro-5-iodobenzamide

2-Amino-4-bromo-3-chloro-5-iodobenzamide

Katalognummer: B13924911
Molekulargewicht: 375.39 g/mol
InChI-Schlüssel: RPQZNXQEYNSBTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-bromo-3-chloro-5-iodobenzamide is a halogenated benzamide derivative. This compound is notable for its unique combination of halogen atoms (bromine, chlorine, and iodine) attached to the benzene ring, which can significantly influence its chemical reactivity and biological activity. It is used as a synthon in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-chloro-5-iodobenzamide typically involves multi-step reactions starting from appropriately substituted aniline derivatives. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and amidation processes, optimized for yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-bromo-3-chloro-5-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-Amino-4-bromo-3-chloro-5-iodobenzamide involves its interaction with specific molecular targets, often through halogen bonding and other non-covalent interactions. These interactions can influence biological pathways and lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-bromo-3-iodobenzamide: Similar structure but lacks the chlorine atom.

    2-Amino-4-bromo-3-fluoro-5-iodobenzamide: Fluorine replaces chlorine.

Uniqueness

2-Amino-4-bromo-3-chloro-5-iodobenzamide is unique due to its specific combination of halogen atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C7H5BrClIN2O

Molekulargewicht

375.39 g/mol

IUPAC-Name

2-amino-4-bromo-3-chloro-5-iodobenzamide

InChI

InChI=1S/C7H5BrClIN2O/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H2,12,13)

InChI-Schlüssel

RPQZNXQEYNSBTK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1I)Br)Cl)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.